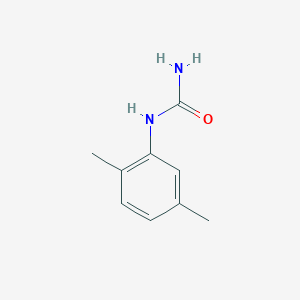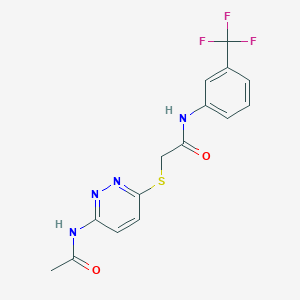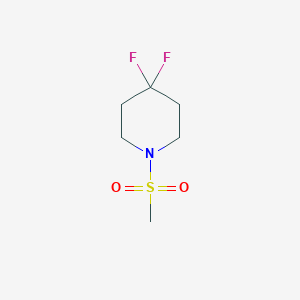
(2,5-Dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
(2,5-Dimethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
Urea derivatives have been known to interact with various biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of (2,5-Dimethylphenyl)urea is currently unknown. Urea derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function
Biochemical Pathways
Urea and its derivatives are known to play roles in various biochemical pathways, including nitrogen metabolism
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound and its distribution within the body .
Result of Action
Urea derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other compounds can affect the activity of this compound . .
Analyse Biochimique
Biochemical Properties
Urea derivatives are increasingly used in medicinal chemistry and drug design to establish key drug-target interactions and fine-tune crucial drug-like properties .
Cellular Effects
Urea derivatives have been shown to have antiproliferative effects against human cancer cells .
Molecular Mechanism
Urea and its derivatives are known to participate in various reactions such as the formation of oximes and hydrazones .
Temporal Effects in Laboratory Settings
The evaluation of effects which vary over time is essential in biochemical research .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of (2,5-Dimethylphenyl)urea in animal models. Studies on urea supplementation in cattle have shown that it can influence animal performance .
Metabolic Pathways
Urea is a key component of the urea cycle, a metabolic pathway that transforms nitrogen to urea for excretion from the body .
Transport and Distribution
Urea transporters play a crucial role in the transport and distribution of urea in cells .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2,5-Dimethylphenyl)urea can be synthesized through the reaction of 2,5-dimethylaniline with phosgene, followed by the addition of ammonia. This method involves the formation of an intermediate isocyanate, which then reacts with ammonia to form the desired urea derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using a catalyst-free, scalable method. This involves the nucleophilic addition of 2,5-dimethylaniline to potassium isocyanate in water, without the need for organic co-solvents. This method is environmentally friendly and efficient, yielding high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: (2,5-Dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the urea group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Comparaison Avec Des Composés Similaires
2,4-Dimethylphenylurea: Similar in structure but with different methyl group positions.
2,6-Dimethylphenylurea: Another positional isomer with distinct chemical properties.
Phenylurea: The parent compound without methyl substitutions.
Uniqueness: (2,5-Dimethylphenyl)urea is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and applications compared to its isomers .
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRWINLCMAOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2515856.png)


![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![6-(4-chlorobenzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2515871.png)
![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)
![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)
